molecular formula C11H7ClF6OS2 B14050532 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14050532
M. Wt: 368.7 g/mol
InChI Key: GUSYMZHYRXJORM-UHFFFAOYSA-N
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Description

1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a unique organofluorine compound characterized by the presence of trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The chloropropanone moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a chloropropanone group.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The chloropropanone moiety may act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

  • 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one
  • 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one
  • 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-fluoropropan-2-one

Comparison: Compared to similar compounds, 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to its specific combination of trifluoromethylthio and chloropropanone groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it particularly valuable in various applications.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6OS2/c12-5-7(19)4-6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2

InChI Key

GUSYMZHYRXJORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CC(=O)CCl

Origin of Product

United States

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